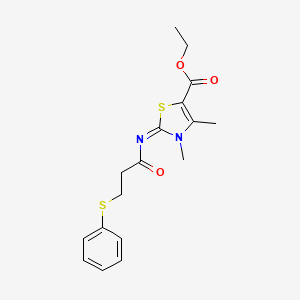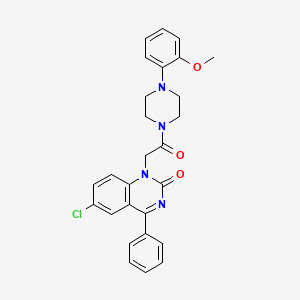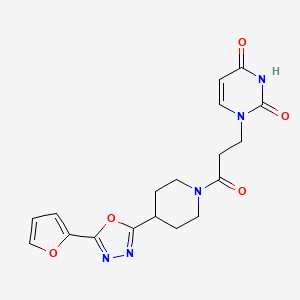
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 2386483-96-9 . It has a molecular weight of 303.46 . The IUPAC name for this compound is 3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is 1S/C8H3BrClF3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) . This code provides a standard way to encode the compound’s structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid are not available, benzylic halides typically react via an SN2 pathway for primary halides, and via an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid:
Pharmaceutical Development
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, which includes halogen and trifluoromethyl groups, makes it a valuable building block for designing drugs with enhanced metabolic stability and bioavailability. Researchers utilize this compound to develop new medications targeting a range of diseases, including cancer and infectious diseases .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the synthesis of herbicides and pesticides. The presence of bromine, chlorine, and trifluoromethyl groups contributes to its effectiveness in disrupting the biological processes of pests and weeds. This makes it a crucial component in the development of agrochemicals that are both potent and environmentally friendly .
Material Science
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is used in the creation of advanced materials, particularly in the field of polymers. Its incorporation into polymer chains can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials. This application is significant in industries requiring durable and high-performance materials, such as aerospace and electronics .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its functional groups allow for various chemical transformations, making it a valuable tool for constructing complex organic molecules. Researchers use it to develop new synthetic methodologies and to explore reaction mechanisms, contributing to the advancement of organic chemistry .
Chemical Biology
Finally, this compound finds applications in chemical biology, where it is used to study biological systems at the molecular level. Researchers employ it to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. This helps in understanding the molecular basis of biological processes and in developing new biochemical tools.
Sigma-Aldrich NIST Chemistry WebBook Sigma-Aldrich NIST Chemistry WebBook : Sigma-Aldrich : NIST Chemistry WebBook : Sigma-Aldrich : NIST Chemistry WebBook
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid. For instance, the compound’s stability could be affected by temperature and storage conditions . The compound’s action and efficacy could also be influenced by factors such as the pH of the environment and the presence of other compounds .
Propriétés
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWJANKPJZEQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)


